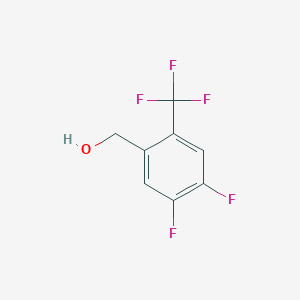

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol

Description

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound’s unique substitution pattern combines electron-withdrawing groups (EWGs), which significantly influence its physicochemical properties and reactivity. Below, we compare it with five closely related compounds (Table 1) and discuss key research findings.

Properties

Molecular Formula |

C8H5F5O |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

[4,5-difluoro-2-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H5F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2 |

InChI Key |

HIPOVZMGHKCDQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Preparation via Reduction of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

The most straightforward and commonly employed method involves the reduction of the aldehyde precursor:

- Starting Material: 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde.

- Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Reaction Conditions: Typically performed in anhydrous solvents such as ethanol or tetrahydrofuran (THF) under controlled temperature (0°C to room temperature) to prevent side reactions.

- Outcome: Selective reduction of the aldehyde group to yield 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol with high purity and yield.

This method benefits from the availability of the aldehyde and the mildness of the reducing agents, which preserve the sensitive fluorinated aromatic ring.

Preparation via Grignard Reaction and Formylation

An alternative approach is based on the formation of an organomagnesium intermediate followed by formylation:

- Step 1: Formation of the aryl magnesium halide from a 4,5-difluoro-2-(trifluoromethyl)halo-benzene (e.g., bromide or chloride) using magnesium in anhydrous ether solvents.

- Step 2: Reaction of the Grignard reagent with paraformaldehyde or solid formaldehyde to introduce the hydroxymethyl group.

- Step 3: Workup and purification to isolate the benzyl alcohol.

Preparation via Halogenation and Ester Hydrolysis (Multi-step Route)

Another reported method involves halogenation and esterification steps followed by hydrolysis:

- Step 1: Chloromethylation of 4-halogenated trifluoromethylbenzene with paraformaldehyde and chlorinating agents to produce 2-halo-5-trifluoromethyl benzyl chloride.

- Step 2: Esterification of the benzyl chloride with an organic acid in the presence of acid binding agents and solvents to form the benzyl ester.

- Step 3: Hydrolysis of the ester under acidic or basic aqueous conditions to yield the 2-halo-5-trifluoromethylbenzyl alcohol.

This method is advantageous for its relatively high yields and operational simplicity, with reported yields in the range of 77-80% for key steps. The use of halogenated intermediates allows for further functionalization if desired.

| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Reduction of aldehyde precursor | Aldehyde + NaBH4 or LiAlH4 → Alcohol | Simple, mild conditions, high purity | Requires aldehyde precursor | 85-95% |

| Grignard reaction with paraformaldehyde | Aryl MgX + paraformaldehyde → Alcohol | Direct introduction of hydroxymethyl | Sensitive to moisture, requires inert atmosphere | 70-90% |

| Halogenation, esterification, hydrolysis route | Chloromethylation → ester → hydrolysis | High yields, scalable | Multi-step, longer process | 75-80% |

- Solvent Effects: Ether solvents favor Grignard formation and reaction with paraformaldehyde, while polar solvents like ethanol assist in reduction steps.

- Temperature Control: Maintaining temperatures below 40°C during Grignard and reduction steps prevents decomposition and side reactions.

- Purification: Vacuum distillation and chromatographic methods are used to isolate the benzyl alcohol with titers exceeding 90% purity.

- Catalyst Use: In some industrial processes, acid catalysts such as sulfuric acid facilitate halogenation and esterification steps.

- Environmental Considerations: The halogenation and esterification method is noted for low pollution and operational simplicity, aligning with green chemistry principles.

The preparation of 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol is effectively achieved via reduction of the corresponding aldehyde, Grignard reaction with paraformaldehyde, or halogenation followed by ester hydrolysis. Each method offers distinct advantages in terms of yield, purity, and scalability. Selection of the method depends on available starting materials, desired scale, and operational considerations.

Chemical Reactions Analysis

Types of Reactions: (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 4,5-difluoro-2-(trifluoromethyl)benzaldehyde or 4,5-difluoro-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4,5-difluoro-2-(trifluoromethyl)benzene.

Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected Benzyl Alcohol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | 220227-29-2 | C₈H₆F₄O | 194.13 | 2-CF₃, 4-F |

| 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | 238742-82-0 | C₈H₆F₄O | 194.13 | 2-CF₃, 5-F |

| 3,4,5-Trifluorobenzyl alcohol | 220227-37-2 | C₇H₅F₃O | 170.11 | 3-F, 4-F, 5-F |

| 4-(Trifluoromethyl)benzyl alcohol (4-TBA) | 349-95-1 | C₈H₇F₃O | 176.14 | 4-CF₃ |

| 4-Bromo-2-fluorobenzyl alcohol | 188582-62-9 | C₇H₆BrFO | 205.03 | 2-F, 4-Br |

Key Observations :

- The target compound (hypothetical C₈H₅F₅O) would have a higher molecular weight (~212.11 g/mol) due to two additional fluorines compared to 4-Fluoro-2-CF₃ benzyl alcohol.

- Fluorine and CF₃ substituents reduce electron density on the aromatic ring, affecting solubility and boiling/melting points .

Dehydroxylative Trifluoromethylation

highlights that electron-rich benzylic alcohols undergo Cu-catalyzed trifluoromethylation more efficiently than electron-poor substrates. For example:

Table 2: Trifluoromethylation Yields of Selected Substrates (Hypothetical Data)

| Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cinnamyl alcohol | 75–85 | Cu(0)/Ph₃P/ICH₂CH₂I, 80°C | |

| 2-Naphthalenemethanol | 68 | BBDFA reagent, Cu catalysis | |

| 4-TBA | <30* | Estimated based on EWGs | – |

*Hypothesized due to strong EWGs.

Photocatalytic Oxidation

demonstrates that substituents like -CF₃ and -NO₂ reduce selectivity for benzaldehyde formation due to over-oxidation to benzoic acids. For instance:

Biological Activity

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol, with the molecular formula C8H5F5O, is an organic compound characterized by a benzene ring substituted with two fluorine atoms and a trifluoromethyl group. This unique structure endows the compound with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of fluorine atoms in 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol enhances its reactivity and ability to form strong hydrogen bonds. This characteristic is crucial for its interactions with biological targets such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, suggesting potential therapeutic applications.

Anticancer Properties

Research indicates that 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, preliminary data suggest that it may affect cell proliferation and induce apoptosis in cancer cells through specific molecular interactions. Ongoing studies aim to elucidate the exact mechanisms of action.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural features may enhance its binding affinity to inflammatory mediators, potentially leading to reduced inflammation in various biological models. The ongoing research focuses on understanding how these interactions can be harnessed for therapeutic purposes.

Structure-Activity Relationship (SAR)

The fluorinated nature of 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol is pivotal in determining its biological activity. The following table summarizes some related compounds and their features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol | C8H5F5O | Two fluorine atoms and one trifluoromethyl group |

| 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | C8H6F4O | One less fluorine atom |

| (2-(Trifluoromethyl)phenyl)methanol | C8H7F3O | Lacks difluoro substituents |

| (4-Fluoro-2-(trifluoromethyl)phenyl)methanol | C8H6F4O | One fluorine atom at position 4 |

The unique combination of two difluoro groups and one trifluoromethyl group contributes to the distinctive biological behavior of this compound compared to its analogs.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the compound’s effects on human liver carcinoma (HEPG2) cells, showing a notable decrease in cell viability at certain concentrations. The mechanism appears to involve the induction of apoptotic pathways, although further research is needed to confirm these findings.

- Inflammation Model : In a murine model of acute inflammation, treatment with 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a potential for development as an anti-inflammatory agent.

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound towards specific enzymes have revealed promising results, indicating that the presence of fluorine enhances selectivity and potency in inhibiting enzyme activity relevant to various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.